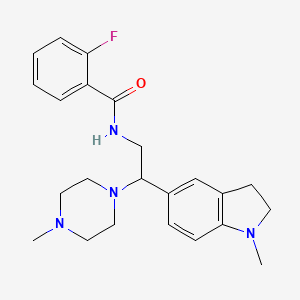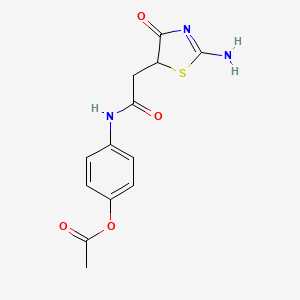![molecular formula C16H12N4OS2 B3016605 N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034312-53-1](/img/structure/B3016605.png)
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including thiophene, triazole, and benzo[b]thiophene. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.
作用機序
Target of Action
The compound “N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide” is a thiophene-based analog . Thiophene derivatives have been reported to possess a wide range of therapeutic properties and have been used in the development of various drugs . and STING (Stimulator of Interferon Genes) .
Biochemical Pathways
If the compound acts as a sting agonist, it could influence theIRF and NF-κB pathways , which are involved in immune responses . If the compound interacts with AANAT, it could potentially affect the melatonin synthesis pathway .
Pharmacokinetics
It is known that thiophene derivatives are soluble in most organic solvents but insoluble in water , which could influence their bioavailability.
Result of Action
Based on the known effects of thiophene derivatives, we can infer that they may exhibit various pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
It is known that the solubility of thiophene derivatives in various solvents could potentially influence their action and efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, thiophen-3-yl azide can react with propargyl alcohol under copper(I) catalysis to form the 1,2,3-triazole ring.
Attachment of the Benzo[b]thiophene Moiety: The triazole intermediate can then be coupled with benzo[b]thiophene-2-carboxylic acid using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the cycloaddition step and automated peptide synthesizers for the coupling step.
化学反応の分析
Types of Reactions
Oxidation: The thiophene and benzo[b]thiophene rings can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: The triazole ring is relatively stable, but the carboxamide group can be reduced to an amine under strong reducing conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines from the reduction of the carboxamide group.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it valuable in combinatorial chemistry and drug discovery.
Biology
Biologically, compounds containing thiophene and triazole rings have shown significant activity against various biological targets. This compound could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicinal chemistry, the unique structure of this compound allows it to interact with various biological macromolecules, potentially leading to the development of new therapeutic agents. Its ability to modulate enzyme activity or receptor binding could be explored for treating diseases.
Industry
In the industrial sector, this compound could be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its conjugated system and electronic properties.
類似化合物との比較
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide.
Triazole Derivatives: Compounds like 1,2,3-triazole-4-carboxamide.
Benzo[b]thiophene Derivatives: Compounds like benzo[b]thiophene-2-carboxamide.
Uniqueness
N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide is unique due to its combination of three distinct heterocyclic systems. This structural complexity can lead to unique electronic properties and biological activities not seen in simpler analogs. The presence of both thiophene and triazole rings can enhance the compound’s stability and reactivity, making it a versatile scaffold for further chemical modifications and applications.
特性
IUPAC Name |
N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c21-16(15-7-11-3-1-2-4-14(11)23-15)17-8-12-9-20(19-18-12)13-5-6-22-10-13/h1-7,9-10H,8H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAFQOQAOGFRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=CN(N=N3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B3016523.png)


![7-chloro-2-(((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3016528.png)
![(E)-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)but-2-enoic acid](/img/structure/B3016529.png)
![N-(2-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3016530.png)

![N-(3,4-difluorophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3016532.png)
![3,14-diazahexacyclo[14.7.1.02,14.04,13.07,12.020,24]tetracosa-1(23),2,4(13),5,7,9,11,16,18,20(24),21-undecaen-15-one](/img/structure/B3016533.png)

![1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B3016538.png)


